

# An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

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## Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Cat. No.: B1361069

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For Researchers, Scientists, and Drug Development Professionals

Dated: October 26, 2023

This technical whitepaper provides a comprehensive overview of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**, a molecule of interest within the broader class of arylpropanoic acids. Due to the limited availability of specific experimental data for this compound, this guide combines known identifiers, predicted properties, and contextual information from related compounds to offer a thorough resource for research and development.

## Molecular Identity and Physicochemical Properties

**3-(4-Methoxyphenyl)-2-phenylpropanoic acid** is an aromatic carboxylic acid with the molecular formula  $C_{16}H_{16}O_3$ . Its structure features a phenylpropanoic acid backbone with a methoxyphenyl group at the 3-position and a phenyl group at the 2-position.

Identifier/Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>3</sub>	PubChemLite
IUPAC Name	3-(4-methoxyphenyl)-2-phenylpropanoic acid	PubChemLite
CAS Number	4314-68-5	Parchem
Molecular Weight	256.29 g/mol	PubChemLite (Calculated)
Monoisotopic Mass	256.10995 Da	PubChemLite
XlogP (Predicted)	3.3	PubChemLite

Table 1: Key Identifiers and Physicochemical Properties.

## Predicted Spectroscopic and Physicochemical Data

While experimental data is not readily available in the literature, computational predictions provide valuable insights into the physicochemical properties of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**. The following table summarizes predicted collision cross-section (CCS) values for various adducts, which can be useful in mass spectrometry-based analyses.

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	257.11723	158.3
[M+Na] <sup>+</sup>	279.09917	164.1
[M-H] <sup>-</sup>	255.10267	163.4
[M+NH <sub>4</sub> ] <sup>+</sup>	274.14377	174.0
[M+K] <sup>+</sup>	295.07311	161.0
[M+H-H <sub>2</sub> O] <sup>+</sup>	239.10721	150.8
[M+HCOO] <sup>-</sup>	301.10815	179.4
[M+CH <sub>3</sub> COO] <sup>-</sup>	315.12380	193.6

Table 2: Predicted Collision Cross Section (CCS) Data.

## Synthesis Methodology: A Representative Protocol

A specific, peer-reviewed synthesis protocol for **3-(4-Methoxyphenyl)-2-phenylpropanoic acid** is not prominently available. However, a general and plausible route can be adapted from established methods for the synthesis of 2-arylpropanoic acids. One common approach involves the asymmetric alkylation of a chiral ester enolate.

### Experimental Protocol: Asymmetric Synthesis of 2-Arylpropanoic Acids (Representative)

This protocol is a generalized representation and may require optimization for the specific synthesis of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**.

- **Esterification:** React phenylacetic acid with a chiral auxiliary (e.g., a derivative of a chiral alcohol) to form a chiral ester.
- **Enolate Formation:** Treat the chiral ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the corresponding enolate.
- **Alkylation:** Introduce the alkylating agent, in this case, 4-methoxybenzyl bromide, to the enolate solution. The chiral auxiliary directs the alkylation to occur stereoselectively.
- **Hydrolysis:** After the reaction is complete, hydrolyze the resulting ester using a base (e.g., lithium hydroxide) followed by acidic workup to yield the desired 2-arylpropanoic acid.
- **Purification:** Purify the final product using techniques such as column chromatography or recrystallization.



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A representative workflow for the asymmetric synthesis of 2-arylpropanoic acids.

## Biological Activity and Potential Applications

Specific biological activity data for **3-(4-Methoxyphenyl)-2-phenylpropanoic acid** is not extensively documented in publicly available literature. However, as a member of the arylpropanoic acid class, it shares a structural scaffold with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Arylpropanoic acid derivatives are known to exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects
- Analgesic properties
- Antipyretic effects

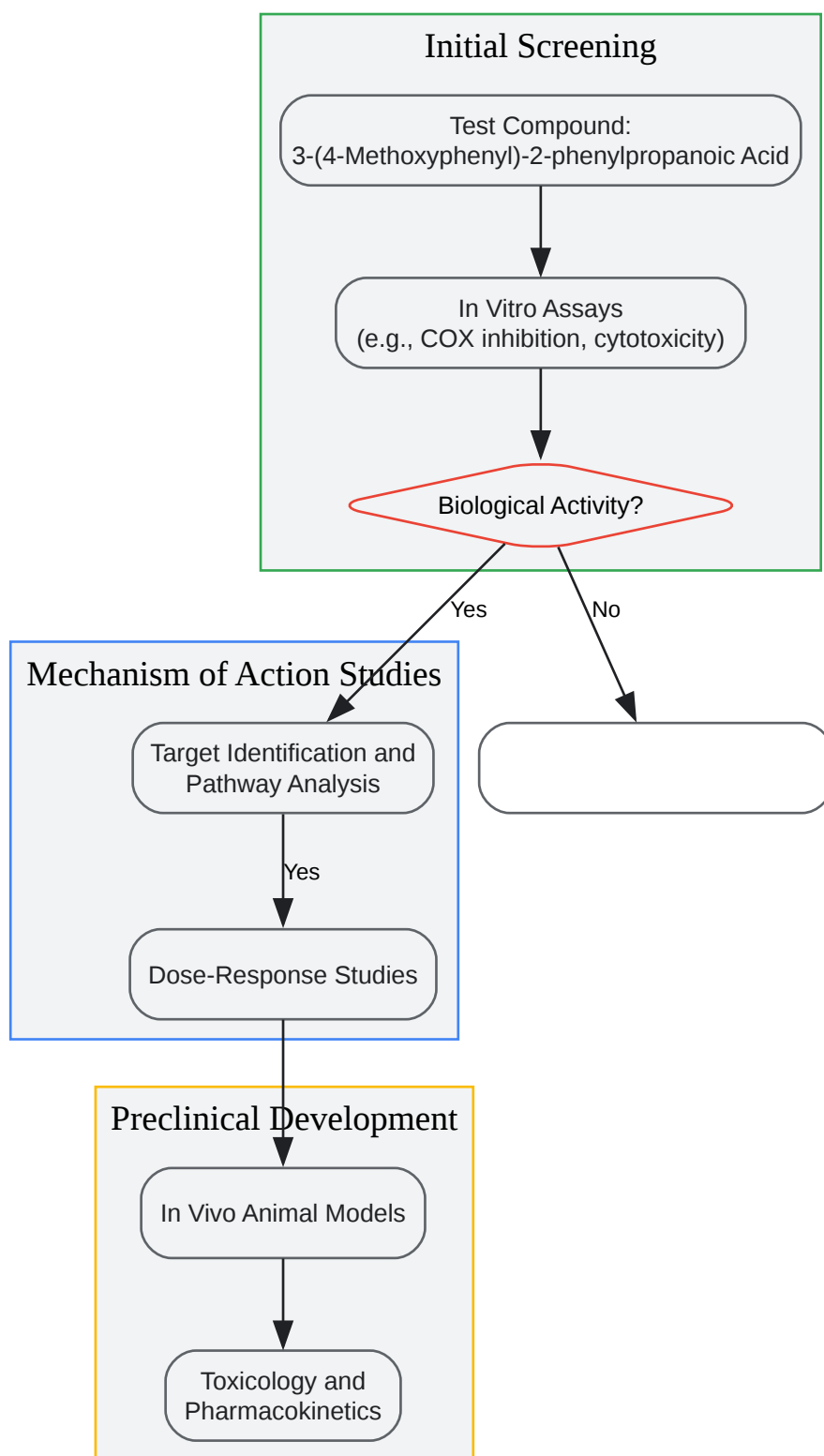
Some studies on related phenylpropanoic acid derivatives have also explored their potential as antibacterial, anticonvulsant, and anticancer agents. It is plausible that **3-(4-Methoxyphenyl)-2-phenylpropanoic acid** could be investigated for similar activities.

## Mechanism of Action (General for Arylpropanoic Acids)

The primary mechanism of action for many arylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby exerting their therapeutic effects.

## Logical Workflow for Compound Evaluation

For a novel compound like **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**, a structured evaluation workflow is crucial to determine its biological activity and therapeutic potential. The following diagram outlines a typical process for such an investigation.



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A logical workflow for the biological evaluation of a novel chemical entity.

## Conclusion

**3-(4-Methoxyphenyl)-2-phenylpropanoic acid** represents an interesting, yet understudied, member of the arylpropanoic acid family. While specific experimental data remains scarce, its structural similarity to well-established therapeutic agents suggests potential for biological activity. This technical guide provides a foundational resource for researchers by consolidating available information and outlining logical next steps for synthesis and evaluation. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological effects, and potential therapeutic applications.

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